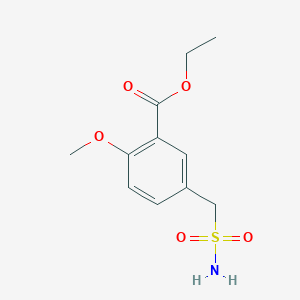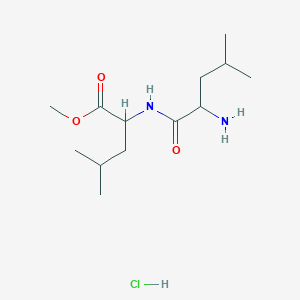
Methyl leucylleucinate (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl leucylleucinate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O3 It is a derivative of leucine, an essential amino acid, and is often used in biochemical research
准备方法
Synthetic Routes and Reaction Conditions: Methyl leucylleucinate hydrochloride can be synthesized through the esterification of leucine derivatives. The process typically involves the reaction of leucine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of methyl leucylleucinate hydrochloride may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: Methyl leucylleucinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl leucylleucinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies related to protein synthesis and enzyme activity.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of methyl leucylleucinate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit dipeptidyl peptidase I (DPPI), an enzyme involved in the activation of immune cells. By inhibiting DPPI, the compound can induce apoptosis in certain immune cells, leading to its potential use in immunosuppressive therapies.
相似化合物的比较
Methyl leucylleucinate hydrochloride can be compared with other leucine derivatives, such as:
L-Leucine methyl ester hydrochloride: Similar in structure but differs in its specific applications and biological activity.
L-Leucyl-L-leucine methyl ester hydrochloride: Another derivative with distinct properties and uses in biochemical research.
属性
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
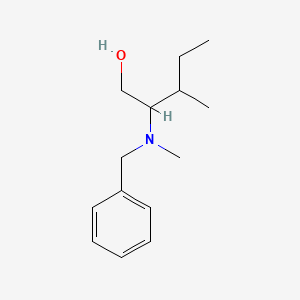
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
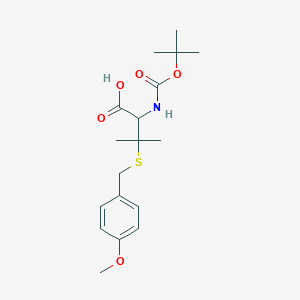
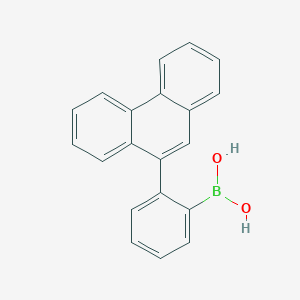
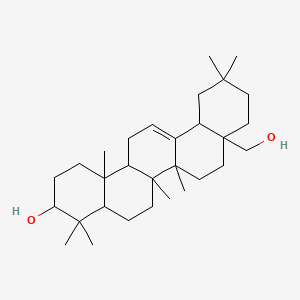
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
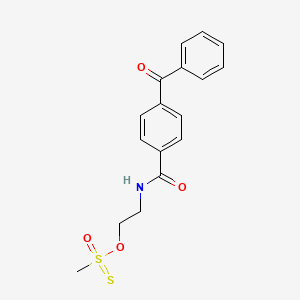
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
